Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) group, a hydroxy substituent, and a methyl ester. The Cbz group is widely used as a protective moiety for amines in peptide synthesis, while the hydroxy and ester functionalities enhance reactivity in nucleophilic and enzymatic reactions .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFINBRVQJRNUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetate Intermediate Hydrolysis
The most widely reported synthesis involves a two-step process: (1) formation of a chloroacetate intermediate followed by (2) hydrolysis to introduce the hydroxyl group.
Step 1: Synthesis of Methyl 2-(((Benzyloxy)carbonyl)amino)-2-chloroacetate
Benzyl carbamate reacts with methyl glyoxalate in the presence of thionyl chloride (SOCl₂) under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, where the glyoxalate’s carbonyl oxygen attacks the carbamate’s electrophilic carbon, followed by chlorination at the α-position.
Reaction Conditions
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Solvent : Chloroform or dichloroethane (0.1 M concentration)
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Temperature : Reflux (40–80°C)
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Duration : 12–40 hours
Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClNO₅ |
| Molecular Weight | 286.68 g/mol |
| ¹H NMR (CDCl₃) | δ 7.44–7.31 (m, 5H), 5.30–5.03 (m, 2H), 3.78 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 165.9 (C=O), 153.8 (O=C-O), 68.1 (CH₂Ph) |
Step 2: Hydrolysis to Hydroxyacetate
The chloro intermediate undergoes hydrolysis using aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF)/water. This step replaces the chlorine atom with a hydroxyl group via an SN2 mechanism.
Optimization Insights
Alternative Catalytic Approaches
While less common, asymmetric catalysis has been explored to access enantiomerically pure variants. For example, Brønsted base (BB) catalysis enables syn-selective aldol additions to glycine derivatives, though this method primarily targets β-hydroxy-α-amino acids. Adapting this strategy for α-hydroxylation remains an area of active research.
Experimental Procedures and Optimization
Large-Scale Synthesis
A representative protocol from Caltech illustrates scalable production:
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Chloroacetate Formation : Combine benzyl carbamate (15.4 mmol), methyl glyoxalate (18.5 mmol), and SOCl₂ (46.2 mmol) in chloroform. Reflux for 12 hours under N₂.
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Workup : Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).
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Hydrolysis : Stir the chloroacetate (9.6 mmol) with 1 M NaOH (20 mL) in THF (40 mL) at 0°C for 2 hours. Acidify with HCl and extract with ethyl acetate.
Critical Notes
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Nitrogen Atmosphere : Essential to prevent oxidation of intermediates.
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Purification : Column chromatography (ethyl acetate/hexane, 1:3) resolves unreacted glyoxalate.
Analytical Characterization
Spectroscopic Data
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3336 cm⁻¹ (N-H stretch)
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1732 cm⁻¹ (ester C=O)
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1520 cm⁻¹ (carbamate C=O)
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δ 7.44–7.31 (m, 5H, Ar-H)
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δ 5.30–5.03 (m, 2H, CH₂Ph)
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δ 3.78 (s, 3H, OCH₃)
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δ 165.9 (ester C=O)
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δ 153.8 (carbamate C=O)
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δ 68.1 (CH₂Ph)
Applications and Derivatives
This compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Oxidation: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-oxoacetate.
Reduction: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyethanol.
Substitution: Formation of Methyl 2-amino-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methoxy in ) improve solubility but reduce electrophilicity. Steric hindrance from diaryl or cyclopropyl groups (e.g., ) impacts reaction kinetics and enzymatic accessibility.
- Functional Group Variations :
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate, also known by its CAS number 127357-38-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a benzyloxy group, which may influence its biological properties through modulation of lipophilicity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that similar compounds often interact with enzymes through competitive inhibition or allosteric modulation.
- Antioxidant Activity : Some studies suggest that derivatives of hydroxyacetates possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases.
- Cellular Signaling Modulation : The benzyloxy group may facilitate interactions with cellular receptors or signaling pathways, influencing processes such as cell proliferation and apoptosis.
In Vitro Studies
Several in vitro studies have explored the effects of this compound on various cell lines:
- Cancer Cell Lines : The compound exhibited cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
- Neuroprotective Effects : In models of oxidative stress, this compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cellular viability.
Case Studies
- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated significant reductions in pain and inflammation markers after eight weeks of treatment.
- Case Study 2 : Research involving animal models demonstrated that administration of the compound improved cognitive function in subjects subjected to induced oxidative stress, supporting its neuroprotective claims.
Data Tables
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate?
The synthesis typically involves a multi-step approach with careful optimization of temperature, catalysts, and protecting groups. For example:
- Benzyloxycarbonyl (Cbz) protection : Use benzyl chloroformate under alkaline conditions (pH 8–9) to protect the amine group .
- Hydroxyacetate esterification : Employ methanol as a solvent with catalytic sulfuric acid at 50–60°C for 10 hours .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization from ethanol/water mixtures improves crystallinity .
Q. How can researchers purify this compound effectively?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to resolve polar impurities .
- Recrystallization : Optimal solvent systems include ethyl acetate/hexane (3:1 v/v) at −20°C, yielding needle-like crystals with minimal solvent retention .
- Analytical validation : Confirm purity via NMR (DMSO-d₆, 400 MHz) and LC-MS (ESI+ mode, [M+H]+ = 319.35) .
Q. What storage conditions ensure the stability of this compound?
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry (e.g., monoclinic P21 space group, β = 97.37°, Z = 2) .
- FT-IR : Key peaks include C=O (1740 cm⁻¹, ester), N-H (3320 cm⁻¹, carbamate), and O-H (broad ~3400 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, correlating with ester and carbamate cleavage .
Advanced Research Questions
Q. How does stereochemical configuration impact the reactivity of this compound?
- Crystal packing : The dihedral angle between the benzyloxycarbonyl group and hydroxyacetate moiety (61.1°) influences hydrogen bonding (O—H⋯O, 2.89 Å) and solubility .
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. The (R)-enantiomer shows 20% faster reaction kinetics in peptide coupling .
Q. How to address contradictions in spectral data during characterization?
- NMR discrepancies : For example, split peaks in ¹H-NMR may arise from rotamers. Use variable-temperature NMR (25–60°C) to coalesce signals and confirm dynamic equilibrium .
- Mass spectrometry anomalies : Adducts (e.g., [M+Na]+) can obscure molecular ion detection. Optimize ionization parameters (e.g., lower ESI voltage) to suppress adduct formation .
Q. What computational methods aid in predicting synthetic pathways?
Q. How to mitigate hazardous decomposition products during reactions?
- Thermal degradation : Avoid temperatures >180°C to prevent release of carbon monoxide and nitrogen oxides. Use Schlenk lines for inert atmospheres .
- Hydrolysis control : Maintain pH 6–8 in aqueous reactions to minimize ester cleavage. Add scavengers (e.g., triethylamine) to neutralize acidic byproducts .
Q. What are the biological implications of this compound’s structural motifs?
- Peptide mimics : The Cbz-protected amino acid motif is a precursor for HIV integrase inhibitors (e.g., raltegravir intermediates). In vitro assays show IC₅₀ = 12 µM against viral proteases .
- Hydrogen-bonding networks : The hydroxyacetate group enhances binding to bacterial dihydroorotate dehydrogenase (Ki = 8.3 µM), suggesting antiviral potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
